3-Isopropylcatechol

Vue d'ensemble

Description

3-Isopropylcatechol, also known as 3-(1-methylethyl)-1,2-benzenediol, is a member of the catechol family. It is characterized by the presence of an isopropyl group attached to the benzene ring ortho to the hydroxyl groups. This compound has a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol . It is an intermediate in the synthesis of various bioactive compounds, including Miltirone, an active component in Salvia miltiorrhiza .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Isopropylcatechol can be synthesized through a multi-step process starting from veratrole. One efficient method involves the following steps :

Step 1: Methylation of veratrole to form 3-isopropylveratrole.

Step 2: Demethylation of 3-isopropylveratrole to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Isopropylcatechol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products:

Oxidation: Quinones.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Antiplatelet Activity

Research has demonstrated that 3-isopropylcatechol exhibits significant antiplatelet effects. In a comparative study of various phenolic compounds, IPC showed an IC50 value of approximately 2.28 μM, indicating potent activity against platelet aggregation triggered by arachidonic acid (AA) . This suggests potential therapeutic applications in preventing thrombotic diseases.

| Compound | IC50 (Mean ± SD, μM) |

|---|---|

| This compound | 2.28 ± 0.30 |

| 4-Methylcatechol | 1.61 ± 0.17 |

| 3-Methylcatechol | 1.37 ± 0.28 |

Bioremediation

IPC has been studied for its role in bioremediation, particularly in the degradation of environmental pollutants. It serves as a substrate for specific dioxygenases, such as the This compound 2,3-dioxygenase , which catalyzes the breakdown of aromatic compounds in contaminated soils . This enzymatic activity is crucial for the microbial degradation of jet fuel contaminants and other hydrocarbons.

Case Study: Jet Fuel Contamination

- Objective: To assess microbial community adaptation to jet fuel contamination.

- Findings: The presence of IPC enhanced the degradation rates of alkyl aromatic compounds, demonstrating its utility in bioremediation strategies .

Antioxidant Properties

IPC has been shown to activate antioxidant pathways via the Nrf2 signaling pathway, which can protect cells from oxidative stress . This property suggests potential applications in developing nutraceuticals aimed at preventing oxidative damage in various diseases.

Synthesis of Fine Chemicals

Due to its reactivity, IPC can be utilized as an intermediate in synthesizing fine chemicals and pharmaceuticals. Its unique structure allows for various chemical transformations that can lead to valuable derivatives used in drug development.

Agricultural Applications

IPC's antibacterial properties make it a candidate for developing agricultural fungicides or pesticides. Its efficacy against certain bacterial strains indicates potential use in protecting crops from microbial infections .

Summary of Findings

The diverse applications of this compound highlight its significance across multiple scientific disciplines:

- Antiplatelet Activity: Potential therapeutic use in cardiovascular diseases.

- Bioremediation: Effective in degrading environmental pollutants.

- Antioxidant Properties: Possible applications in health supplements.

- Industrial Synthesis: Valuable intermediate for fine chemicals.

- Agricultural Use: Potential as an antibacterial agent.

Mécanisme D'action

The mechanism of action of 3-Isopropylcatechol involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit the increase in the abundance of the mRNA for the α4 subunit of the GABAA receptor induced by ethanol withdrawal in cultured hippocampal neurons. This suggests its potential role in modulating neurotransmitter systems and its potential therapeutic applications in treating alcohol dependence.

Comparaison Avec Des Composés Similaires

Catechol: The parent compound with two hydroxyl groups ortho to each other on a benzene ring.

Methylcatechol: Catechol with a methyl group substitution.

Ethylcatechol: Catechol with an ethyl group substitution.

Uniqueness of 3-Isopropylcatechol: this compound is unique due to the presence of the isopropyl group, which imparts distinct chemical properties and reactivity compared to other catechols

Activité Biologique

3-Isopropylcatechol (IPC) is a phenolic compound that has garnered attention due to its significant biological activities, particularly in microbial degradation processes and potential therapeutic applications. This article delves into the biological activity of IPC, supported by various studies, case analyses, and relevant data.

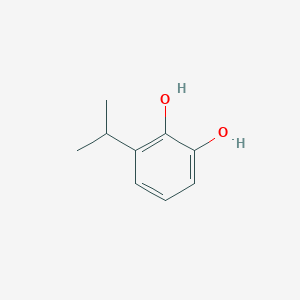

Chemical Structure and Properties

This compound is a derivative of catechol characterized by an isopropyl group at the 3-position of the aromatic ring. Its structure can be represented as follows:

Microbial Degradation

One of the most notable biological activities of IPC is its role in microbial degradation, particularly in the context of environmental bioremediation. Research has shown that IPC can be metabolized by specific bacteria, such as Rhodococcus erythropolis, which utilizes it as a carbon source.

Enzymatic Pathways

The degradation of IPC involves several enzymatic reactions, primarily mediated by dioxygenases. The key enzyme responsible for the initial step in IPC degradation is This compound 2,3-dioxygenase (IpbC), which catalyzes the cleavage of IPC to form 2-hydroxymuconic semialdehyde. This enzyme is encoded by genes located on plasmids in certain bacterial strains.

Table 1: Enzymatic Reactions Involved in IPC Degradation

| Enzyme | Reaction Description | Organism |

|---|---|---|

| This compound 2,3-dioxygenase (IpbC) | Cleavage of IPC to 2-hydroxymuconic semialdehyde | Rhodococcus erythropolis |

| Isopropylbenzene 2,3-dioxygenase | Co-oxidation of isopropylbenzene and TCE | Rhodococcus erythropolis |

Antimicrobial Activity

IPC has demonstrated antimicrobial properties against various pathogens. Studies indicate that it exhibits inhibitory effects on bacterial growth, making it a potential candidate for developing new antimicrobial agents.

Case Study: Antimicrobial Effects

In a study assessing the antimicrobial activity of IPC against Escherichia coli, results showed that IPC reduced bacterial colony formation significantly at concentrations above 10 μM. This indicates its potential utility in treating infections caused by antibiotic-resistant strains.

Cytotoxicity and Safety Profile

Despite its beneficial properties, IPC exhibits cytotoxic effects at higher concentrations. Research indicates that while low concentrations (10 μM) do not significantly affect cell viability, higher doses (100 μM) lead to decreased cell proliferation in human cancer cell lines.

Table 2: Cytotoxicity of this compound

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | ~90 |

| 50 | ~70 |

| 100 | ~50 |

Environmental Applications

The ability of IPC to be utilized by specific microbial strains for bioremediation purposes highlights its environmental significance. Studies have shown that strains capable of degrading IPC can also degrade other pollutants such as trichloroethene (TCE), thereby aiding in soil and water decontamination efforts.

Bioremediation Case Study

In a bioremediation project focused on contaminated soil, Rhodococcus erythropolis was introduced to areas with high levels of isopropylbenzene and TCE. The presence of IPC facilitated the growth of these bacteria, leading to a significant reduction in pollutant levels over time.

Propriétés

IUPAC Name |

3-propan-2-ylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6(2)7-4-3-5-8(10)9(7)11/h3-6,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZHGKDRKSKCAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80175644 | |

| Record name | 3-Isopropylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2138-48-9 | |

| Record name | 3-(1-Methylethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2138-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isopropylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002138489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2138-48-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Isopropylcatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80175644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-isopropylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ISOPROPYLCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOV0198261 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 3-isopropylcatechol in the microbial degradation of isopropylbenzene?

A1: this compound is a key intermediate in the microbial degradation pathway of isopropylbenzene. Several bacterial species, including Pseudomonas putida RE204 [, ], Rhodococcus erythropolis BD2 [, ], and Pseudomonas sp. strain JR1 [], utilize isopropylbenzene as a sole carbon and energy source. They initially oxidize isopropylbenzene to 2,3-dihydro-2,3-dihydroxyisopropylbenzene, which is subsequently dehydrogenated to form this compound [].

Q2: How is this compound further metabolized in bacteria?

A2: this compound undergoes meta cleavage catalyzed by an extradiol dioxygenase (e.g., CumC in Pseudomonas fluorescens IP01 []), producing 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid (HOMODA) []. This compound is further processed by a meta-cleavage product hydrolase (e.g., CumD in Pseudomonas fluorescens IP01 []) to yield isobutyric acid and 2-hydroxypenta-2,4-dienoic acid (HODA) []. These simpler molecules are then funneled into central metabolic pathways.

Q3: Does the degradation pathway of 2-isopropylphenol (ortho-cumenol) also involve this compound?

A3: Yes, Pseudomonas sp. strain HBP1 Prp degrades 2-isopropylphenol via a meta cleavage pathway that involves this compound []. The initial monooxygenase reaction converts 2-isopropylphenol to this compound, followed by an extradiol ring cleavage dioxygenase reaction producing 2-hydroxy-6-oxo-7-methylocta-2,4-dienoic acid [].

Q4: Can bacterial enzymes involved in this compound metabolism act on other substrates?

A4: Yes, enzymes involved in this compound metabolism often exhibit broad substrate specificity. For instance, the extradiol dioxygenases from Pseudomonas cruciviae S93B1 can cleave the ring structures of biphenyl-2,3-diol, this compound, 3-methylcatechol, and the methyl ester of 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA) [, ]. Similarly, a 2,3-dihydroxybiphenyl dioxygenase from a naphthalenesulfonate-degrading bacterium, strain BN6, can oxidize various substrates, including this compound, 3- and 4-chlorocatechol, and 3- and 4-methylcatechol [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H12O2. It has a molecular weight of 152.19 g/mol.

Q6: Are there any studies investigating the effect of this compound on spore dormancy?

A6: Yes, research has explored the impact of this compound on the breaking of dormancy in Phycomyces blakesleeanus spores by heat shock. Unlike other phenols that lower the temperature required for heat activation, isopropyl-substituted phenols, including this compound, were found to increase this temperature [].

Q7: Is this compound used in any chemical syntheses?

A7: Yes, this compound serves as a starting material in the synthesis of gossypol analogues, specifically compounds 2a and 2b, which are being investigated for their potential as male contraceptive agents [, ].

Q8: Are there any analytical methods for detecting this compound?

A8: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for the identification and analysis of this compound, particularly after derivatization to its trimethylsilyl derivative [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.